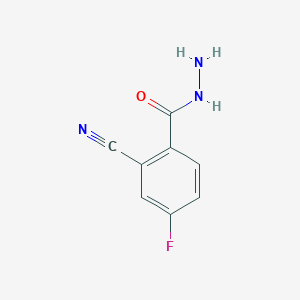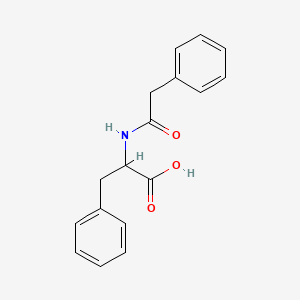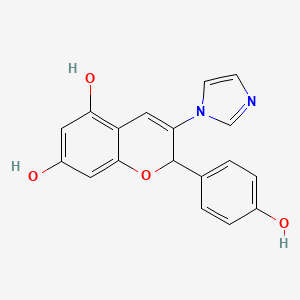
N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide is a chemical compound that features an imidazole ring, a benzamide group, and a dodecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the reaction of dodecylamine with 2-(1H-imidazole-2-carbonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4); usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles; reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Conversion of the benzamide group to a primary amine.
Substitution: Introduction of halogen or other substituents on the dodecyl chain.
Applications De Recherche Scientifique
N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of surfactants, lubricants, and other functional materials.
Mécanisme D'action
The mechanism of action of N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide involves interactions with various molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and membrane integrity, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-2-(1H-imidazole-4-carbonyl)benzamide: Similar structure but with the imidazole ring substituted at a different position.
N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzoate: Similar structure but with a benzoate group instead of a benzamide group.
Uniqueness
N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its specific substitution pattern and the presence of both the imidazole ring and the benzamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62366-80-7 |
|---|---|
Formule moléculaire |
C23H33N3O2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-dodecyl-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C23H33N3O2/c1-2-3-4-5-6-7-8-9-10-13-16-26-23(28)20-15-12-11-14-19(20)21(27)22-24-17-18-25-22/h11-12,14-15,17-18H,2-10,13,16H2,1H3,(H,24,25)(H,26,28) |
Clé InChI |
HQNMQRIVROABSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)


![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)




![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)
![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)

![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)
